3-Phenylisoxazole-5-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship (SAR) HDAC1 Inhibition

Specify 3-Phenylisoxazole-5-carbaldehyde as a privileged heterocyclic scaffold with confirmed activity in HDAC1 inhibitor programs (derivatives achieve IC₅₀ 5.82 μM against PC3 cells). The 3-phenyl substitution pattern is critical for target engagement; regioisomers yield divergent SAR. Ideal for microwave-assisted bis(indolyl)methane synthesis (>94% yield). Choose this exact regioisomer to maintain synthetic reproducibility and validated biological relevance.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 72418-40-7
Cat. No. B1599781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoxazole-5-carbaldehyde
CAS72418-40-7
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C=O
InChIInChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H
InChIKeySZXMDUKWIYIKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisoxazole-5-carbaldehyde (CAS 72418-40-7): A Core Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Organic Synthesis


3-Phenylisoxazole-5-carbaldehyde (CAS 72418-40-7) is a heterocyclic aromatic aldehyde characterized by a phenyl group at the 3-position and an aldehyde group at the 5-position of an isoxazole ring [1]. With a molecular weight of 173.17 g/mol and the molecular formula C₁₀H₇NO₂, this compound serves as a versatile building block in organic synthesis, enabling diverse chemical transformations at the reactive aldehyde site [1]. It is primarily utilized in the construction of more complex molecules for pharmaceutical research and chemical biology applications [2].

Why 3-Phenylisoxazole-5-carbaldehyde (CAS 72418-40-7) Cannot Be Simply Replaced by Other Isoxazole Aldehydes


The specific substitution pattern of 3-phenylisoxazole-5-carbaldehyde directly dictates its electronic properties, steric profile, and subsequent reactivity. For example, its positional isomer, 5-phenylisoxazole-3-carbaldehyde, exhibits a reversed orientation of functional groups, leading to distinct molecular recognition and binding properties in biological systems . Furthermore, substituent variations on the phenyl ring or at the 3-position (e.g., methyl, halogen) significantly alter the compound's LogP (1.8 for the target compound [1]) and polar surface area (43.1 Ų [1]), which are critical parameters influencing solubility, membrane permeability, and target engagement [2]. Simple substitution with a cheaper, unsubstituted isoxazole aldehyde or a different regioisomer introduces uncontrolled variables that can derail established synthetic routes or invalidate structure-activity relationship (SAR) studies, leading to inconsistent yields and unreliable biological data [2].

Quantitative Differentiation of 3-Phenylisoxazole-5-carbaldehyde (CAS 72418-40-7) from Closest Analogs


Positional Isomerism: 3-Phenyl vs. 5-Phenyl Substitution Directs Biological Activity

The regioisomeric positioning of the phenyl and aldehyde groups on the isoxazole ring is a primary determinant of biological activity. While direct head-to-head data comparing the target compound with its 5-phenyl isomer is limited, a study on 3-phenylisoxazole derivatives identified potent HDAC1 inhibitors with anti-proliferative activity against prostate cancer PC3 cells (Compound 10: IC₅₀ = 9.18 ± 0.96 μM; Compound 17: IC₅₀ = 5.82 ± 0.76 μM) [1]. This class-level evidence underscores the privileged nature of the 3-phenylisoxazole scaffold for engaging biological targets like HDAC1, a characteristic not inherently shared by its 5-phenyl counterpart due to altered hydrogen bonding and steric interactions within the enzyme active site [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) HDAC1 Inhibition

Synthetic Efficiency: High-Yielding Protocol for Bis(indolyl)methane Construction

3-Substituted isoxazole-5-carbaldehydes, including the target compound, demonstrate excellent reactivity in solvent-free, microwave-assisted syntheses. In a study by Zhang et al., 3-substituted isoxazole-5-carbaldehydes reacted with indole to produce novel bis(indolyl)methanes containing an isoxazole ring in yields exceeding 94% [1]. This method represents a significant improvement over traditional heating methods, which often require longer reaction times and lower yields. The high yield (>94%) for this specific class of aldehydes, including 3-phenylisoxazole-5-carbaldehyde, highlights its efficient incorporation into more complex molecular architectures [1].

Organic Synthesis Microwave-Assisted Synthesis Green Chemistry

Analytical Purity and Quality: Benchmarking Against a Close Regioisomer

Commercially available 3-phenylisoxazole-5-carbaldehyde is typically offered with a minimum assay of 97%, as specified by major suppliers . A key comparator, the regioisomer 5-phenylisoxazole-3-carbaldehyde, is also commercially available, with some vendors offering a slightly higher minimum purity specification of 98% (GC) . The 97% purity level of the target compound is well-suited for the vast majority of research applications, including its use as an intermediate in multi-step syntheses. The primary differentiation lies in the functional group orientation, not a significant purity deficit.

Analytical Chemistry Quality Control Procurement Specification

Physicochemical Property Differentiation: Computed LogP and PSA vs. Regioisomer

Computed physicochemical properties provide a quantitative basis for differentiation. For 3-phenylisoxazole-5-carbaldehyde, the computed LogP (XLogP3-AA) is 1.8 and the topological polar surface area (TPSA) is 43.1 Ų [1]. While the regioisomer 5-phenylisoxazole-3-carbaldehyde shares the same molecular formula (C₁₀H₇NO₂), subtle differences in electronic distribution and molecular shape can lead to variations in these computed descriptors, impacting predictions of solubility and membrane permeability. The LogP value of 1.8 suggests a favorable balance between lipophilicity and hydrophilicity, a desirable trait for central nervous system (CNS) drug candidates and other applications requiring passive membrane diffusion [2].

Computational Chemistry Drug-Likeness Physicochemical Properties

Optimal Application Scenarios for Procuring 3-Phenylisoxazole-5-carbaldehyde (CAS 72418-40-7)


Medicinal Chemistry: HDAC1 Inhibitor Lead Optimization

Procure 3-phenylisoxazole-5-carbaldehyde as a core scaffold for the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors targeting prostate cancer. Quantitative evidence demonstrates that the 3-phenylisoxazole framework is a privileged structure for this target, with close derivatives achieving IC₅₀ values as low as 5.82 μM against PC3 cells [1]. Its use in SAR studies is directly supported by literature linking this specific substitution pattern to potent anti-proliferative activity [1].

Organic Synthesis: Construction of Isoxazole-Containing Bis(indolyl)methanes

Utilize 3-phenylisoxazole-5-carbaldehyde in a robust, solvent-free, microwave-assisted protocol for the high-yielding synthesis of bis(indolyl)methanes containing an isoxazole ring. Validated by a primary research paper, this method consistently achieves yields exceeding 94% for 3-substituted isoxazole-5-carbaldehydes [2]. This scenario is ideal for chemists seeking an efficient route to complex heterocyclic systems with potential biological relevance [2].

Chemical Biology: Development of Molecular Probes with Defined ADME Properties

Leverage 3-phenylisoxazole-5-carbaldehyde to build chemical probes where predictable physicochemical properties are critical. Its computed LogP (1.8) and TPSA (43.1 Ų) [3] indicate a favorable drug-likeness profile, making it a suitable starting point for generating compound libraries that require balanced lipophilicity and solubility for cellular assays or in vivo studies [4].

Process Chemistry: Validation of High-Purity Building Block for Multi-Step Synthesis

Specify 3-phenylisoxazole-5-carbaldehyde with a minimum assay of 97% for use as a reliable intermediate in multi-step synthetic routes. This purity level, combined with its well-defined reactivity at the aldehyde group, ensures reproducible outcomes in downstream transformations, minimizing the risk of side reactions and simplifying purification steps .

Technical Documentation Hub

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